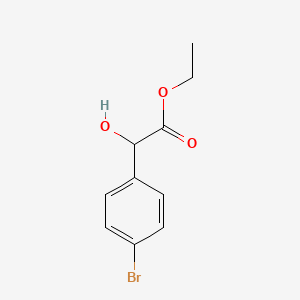

Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWCBLMZYKXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of Ethyl 2 4 Bromophenyl 2 Hydroxyacetate

Reactions Involving the Hydroxyl Group

The secondary alcohol in Ethyl 2-(4-bromophenyl)-2-hydroxyacetate is a versatile functional group that can undergo esterification, oxidation, and substitution reactions.

The hydroxyl group can be readily converted into an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. A common and synthetically important derivatization is the conversion to a sulfonate ester, such as a tosylate. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270). The pyridine serves to neutralize the hydrochloric acid byproduct.

The resulting product, Ethyl 2-(4-bromophenyl)-2-(tosyloxy)acetate, is a valuable intermediate in organic synthesis. The tosyloxy group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions.

Table 1: Representative Esterification/Derivatization Reaction

| Reactant | Reagent | Conditions | Product |

|---|

The secondary alcohol can be oxidized to a ketone, yielding the corresponding α-keto ester, Ethyl 2-(4-bromophenyl)-2-oxoacetate. nih.gov This transformation is a fundamental process in organic synthesis and can be accomplished using a variety of oxidizing agents. The choice of reagent depends on the desired reaction conditions and sensitivity of the starting material.

Common reagents for this oxidation include chromium-based oxidants like Pyridinium chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid and acetone). Milder, more modern methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane oxidation are also effective and avoid the use of heavy metals. The product of this reaction is a key synthetic intermediate.

Table 2: Common Oxidation Methods

| Method | Oxidizing Agent(s) | Typical Solvent | Product |

|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane (B109758) (CH₂Cl₂) | Ethyl 2-(4-bromophenyl)-2-oxoacetate |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (CH₂Cl₂) | Ethyl 2-(4-bromophenyl)-2-oxoacetate |

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr or HCl). libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which can then depart as a neutral water molecule upon nucleophilic attack. libretexts.org

For example, treatment of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate with concentrated hydrobromic acid would lead to the formation of Ethyl 2-bromo-2-(4-bromophenyl)acetate. This reaction proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the intermediate carbocation. Given the benzylic position, an Sₙ1 pathway involving a stabilized carbocation is plausible.

Reactions at the Ester Moiety

The ethyl ester group is the second reactive site in the molecule, primarily undergoing nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

The ethyl ester can be cleaved back to the corresponding carboxylic acid, 2-(4-bromophenyl)-2-hydroxyacetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating the ester in an aqueous solution with a strong acid catalyst (e.g., H₂SO₄ or HCl) shifts the equilibrium toward the carboxylic acid and ethanol (B145695). This reaction is reversible.

Saponification : A more common and generally irreversible method is base-promoted hydrolysis, or saponification. This involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in a water/alcohol solvent mixture. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. This process is analogous to the saponification of the related compound, ethyl p-bromophenylacetate, which is hydrolyzed to 4-bromophenylacetic acid using sodium hydroxide. chemicalbook.com

Table 3: Hydrolysis and Saponification Reactions

| Reaction Type | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Heat | 2-(4-bromophenyl)-2-hydroxyacetic acid + Ethanol |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com Ethyl 2-(4-bromophenyl)-2-hydroxyacetate can be converted to other alkyl esters (e.g., methyl, propyl) through this reaction. The process can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). masterorganicchemistry.com

To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. For instance, heating the ethyl ester in methanol (B129727) with a catalytic amount of acid or sodium methoxide (B1231860) will produce Methyl 2-(4-bromophenyl)-2-hydroxyacetate and ethanol. The removal of the ethanol byproduct as it forms can also be used to shift the equilibrium towards the desired product.

Table 4: Example of Transesterification

| Reactant | Reagent | Catalyst | Product |

|---|

Reduction of the Ester Group to Alcohol

The ester functionality in ethyl 2-(4-bromophenyl)-2-hydroxyacetate can be selectively reduced to a primary alcohol, yielding 1-(4-bromophenyl)ethane-1,2-diol. This transformation is typically achieved using powerful hydride-donating reagents, with Lithium Aluminum Hydride (LiAlH₄) being the most common and effective choice. Weaker reducing agents, such as sodium borohydride, are generally not sufficiently reactive to reduce esters.

While specific yields for the reduction of ethyl 2-(4-bromophenyl)-2-hydroxyacetate are not extensively reported in the literature, the reduction of similar α-hydroxy esters to their corresponding 1,2-diols is a well-established and high-yielding transformation.

Table 1: Reduction of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

| Reactant | Reagent | Product |

| Ethyl 2-(4-bromophenyl)-2-hydroxyacetate | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-bromophenyl)ethane-1,2-diol |

Reactions Involving the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring opens up a vast landscape of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making the bromophenyl group a versatile handle for molecular elaboration.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The carbon-bromine bond in ethyl 2-(4-bromophenyl)-2-hydroxyacetate is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For ethyl 2-(4-bromophenyl)-2-hydroxyacetate, a Suzuki-Miyaura coupling with an arylboronic acid would yield an ethyl 2-hydroxy-2-(biphenyl-4-yl)acetate derivative.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity for the trans isomer. Reacting ethyl 2-(4-bromophenyl)-2-hydroxyacetate with an alkene, such as styrene, would result in the formation of a stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The product of a Sonogashira coupling of ethyl 2-(4-bromophenyl)-2-hydroxyacetate would be an arylalkyne.

The success of these cross-coupling reactions is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligands. The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For aryl bromides, a wide range of phosphine-based ligands have proven effective. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are often employed to enhance the rate of oxidative addition of the aryl bromide to the palladium(0) center and to promote the final reductive elimination step. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity for the coupling of aryl bromides. The presence of the α-hydroxy ester moiety in ethyl 2-(4-bromophenyl)-2-hydroxyacetate could potentially influence catalyst performance through chelation to the palladium center, which might necessitate careful optimization of the ligand and reaction conditions.

The functionalization of the aryl bromide in cross-coupling reactions is generally broad in scope. These reactions are known for their tolerance of a wide variety of functional groups, including esters and alcohols. However, the presence of the hydroxyl group in the substrate might require protection in some cases to prevent side reactions, such as competitive coordination to the catalyst or deprotonation by the base, which could affect catalyst activity.

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl. Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates. The electronic nature of the substituents on the aryl bromide can influence the reaction rate, with electron-withdrawing groups generally accelerating the oxidative addition step. In the case of ethyl 2-(4-bromophenyl)-2-hydroxyacetate, the electronic effect of the α-hydroxy ester group is relatively neutral.

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Catalyst/Ligand System |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Pd(0) / Phosphine ligand |

| Heck | Alkene | Substituted alkene | Pd(0) / Phosphine ligand |

| Sonogashira | Terminal alkyne | Arylalkyne | Pd(0) / Phosphine ligand, Cu(I) cocatalyst |

Nucleophilic Aromatic Substitution Reactions

While less common for unactivated aryl bromides compared to their activated counterparts (e.g., those bearing strong electron-withdrawing groups), nucleophilic aromatic substitution (SNA) can be a viable pathway for the functionalization of the bromophenyl moiety under certain conditions. For SNA to occur on an unactivated aryl bromide like the one in ethyl 2-(4-bromophenyl)-2-hydroxyacetate, harsh reaction conditions (high temperatures and pressures) or the use of a strong nucleophile and a catalyst (e.g., copper-catalyzed Ullmann condensation) are typically required.

In such reactions, the bromine atom is displaced by a nucleophile, such as an alkoxide, an amine, or a thiolate. The presence of the α-hydroxy ester group is unlikely to significantly activate the aromatic ring towards nucleophilic attack through resonance or inductive effects. Therefore, achieving efficient nucleophilic aromatic substitution on this substrate would likely be challenging and require carefully optimized conditions.

Role as a Key Intermediate in Organic Synthesis

Ethyl 2-(4-bromophenyl)-2-hydroxyacetate is a valuable intermediate in the synthesis of a variety of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of three distinct functional handles that can be manipulated selectively.

The bromophenyl group serves as a versatile anchor for the introduction of diverse substituents via the cross-coupling reactions described above. This allows for the construction of complex scaffolds, such as biaryl systems or molecules with extended conjugation.

The α-hydroxy ester moiety is a common structural motif in many biologically active compounds. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to modulate the molecule's properties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other carboxylic acid derivatives.

The combination of these reactive sites makes ethyl 2-(4-bromophenyl)-2-hydroxyacetate a key building block for the synthesis of a range of target molecules. For instance, it can be envisioned as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and materials with specific optical or electronic properties. While specific, publicly available total syntheses starting from this exact compound are not widespread, its structural motifs are present in numerous patented compounds, highlighting its importance as a synthetic intermediate.

Formation of α-Keto Carbocations and Their Synthetic Applications

The presence of a hydroxyl group alpha to an ester carbonyl in Ethyl 2-(4-bromophenyl)-2-hydroxyacetate allows for the generation of a highly reactive α-keto carbocation intermediate under acidic conditions. This process is typically initiated by the protonation of the hydroxyl group by a strong Brønsted or Lewis acid, followed by the elimination of a water molecule. The resulting carbocation is stabilized by the adjacent carbonyl group through resonance.

The synthetic utility of these α-keto carbocations lies in their electrophilic nature, which enables them to participate in a range of subsequent reactions. A significant application is their involvement in intramolecular cyclization reactions. When the molecule contains a suitably positioned nucleophilic moiety, such as an aromatic ring, the generated α-keto carbocation can be trapped intramolecularly to form new cyclic structures. For instance, in the presence of a strong acid, the 4-bromophenyl group can act as the nucleophile, leading to the formation of substituted benzofuranones or other related fused ring systems. The reaction conditions for such transformations are crucial and often require careful optimization of the acid catalyst and solvent system to achieve high yields and selectivity.

| Reaction Type | Catalyst/Reagent | Intermediate | Potential Product |

| Intramolecular Cyclization | Strong Brønsted or Lewis Acid | α-Keto Carbocation | Substituted Benzofuranones |

| Nucleophilic Addition | Various Nucleophiles | α-Keto Carbocation | α-Substituted Keto Esters |

Detailed research findings have shown that the stability and reactivity of the α-keto carbocation are influenced by the nature of the substituents on the aromatic ring. The bromo-substituent in Ethyl 2-(4-bromophenyl)-2-hydroxyacetate, being an electron-withdrawing group, can modulate the electron density of the phenyl ring, thereby influencing the ease of the intramolecular electrophilic aromatic substitution.

Participation in Cycloaddition Reactions (e.g., Oxazole (B20620), Furan (B31954) Synthesis)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Ethyl 2-(4-bromophenyl)-2-hydroxyacetate can serve as a precursor in the synthesis of important five-membered heterocycles like oxazoles and furans, although it often requires prior transformation into a more reactive intermediate.

For the synthesis of oxazoles, α-hydroxy esters can be converted into α-acyloxy ketones, which can then react with a source of nitrogen, such as ammonium (B1175870) acetate, in a Robinson-Gabriel type synthesis. Alternatively, the hydroxyl group can be converted into a good leaving group, followed by reaction with a nitrile in the presence of a Lewis acid to facilitate a [3+2] cycloaddition, ultimately leading to the oxazole ring.

The synthesis of furans from α-hydroxy esters is also a known transformation. One common strategy involves the acid-catalyzed reaction of the α-hydroxy ester with an alkyne. This reaction is thought to proceed through the formation of an enol or enolate equivalent of the keto ester, which then undergoes a cyclization/dehydration cascade with the alkyne to furnish the furan ring. The 4-bromophenyl substituent would be retained in the final furan product, providing a handle for further functionalization via cross-coupling reactions.

| Heterocycle | Reaction Type | Co-reactant | Key Conditions |

| Oxazole | Cyclocondensation | Nitrile/Amide | Lewis Acid/Dehydrating Agent |

| Furan | Annulation | Alkyne | Acid Catalyst |

While direct cycloaddition reactions starting from Ethyl 2-(4-bromophenyl)-2-hydroxyacetate are not extensively documented, the reactivity of analogous α-hydroxy esters provides a strong basis for its potential utility in such transformations.

Precursor for Diverse Organic Scaffolds and Heterocycles

The chemical functionalities present in Ethyl 2-(4-bromophenyl)-2-hydroxyacetate make it a valuable starting material for the synthesis of a wide array of organic structures. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. The hydroxyl group can be oxidized to a ketone, and the bromine atom on the phenyl ring is a key site for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This compound and its derivatives have been utilized as precursors for the synthesis of various heterocyclic systems. For instance, condensation of the corresponding α-keto ester (obtainable by oxidation of the hydroxyl group) with hydrazines can lead to the formation of pyridazinone derivatives. Furthermore, the 4-bromophenyl moiety is a common starting point for the construction of more complex biaryl systems or for the introduction of other functional groups that can then participate in cyclization reactions to form heterocycles such as quinolines and oxadiazoles. Research has demonstrated the synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives from precursors containing the 4-bromophenyl unit, highlighting the synthetic potential of this structural motif. nih.gov

| Starting Material Derivative | Reaction Partner(s) | Resulting Scaffold/Heterocycle |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | Hydrazine | Pyridazinone |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Various reagents | 1,3,4-Oxadiazoles |

| Ethyl 2-(4-bromophenyl)-2-hydroxyacetate | Organoboronic acids (via Suzuki coupling) | Biaryl α-hydroxy esters |

The versatility of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate as a precursor is underscored by the numerous possibilities for its chemical modification, enabling the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Stereochemical Investigations of Ethyl 2 4 Bromophenyl 2 Hydroxyacetate

Enantioselective Synthesis and Chiral Induction Strategies

The synthesis of single enantiomers of ethyl 2-(4-bromophenyl)-2-hydroxyacetate is crucial for its use as a chiral building block in organic synthesis. Both asymmetric catalysis and biocatalytic methods have been explored to achieve high enantioselectivity.

Asymmetric Catalysis for α-Hydroxyester Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of α-hydroxyesters. This typically involves the use of a chiral catalyst to control the stereochemical outcome of a chemical reaction. For the formation of compounds like ethyl 2-(4-bromophenyl)-2-hydroxyacetate, strategies often focus on the asymmetric reduction of the corresponding α-keto ester, ethyl 2-(4-bromophenyl)-2-oxoacetate.

Detailed research findings have demonstrated the efficacy of various catalytic systems. For instance, chiral metal complexes, often employing ligands derived from readily available chiral sources, can facilitate the transfer of a hydride to the ketone, leading to the formation of one enantiomer of the alcohol in excess. The choice of metal, ligand, and reaction conditions is critical in maximizing both the yield and the enantiomeric excess (e.e.) of the desired product.

Biocatalytic Approaches to Enantiopure Compounds

Biocatalysis has emerged as a highly effective and environmentally benign strategy for producing enantiopure compounds. nih.gov Enzymes, such as oxidoreductases and lipases, operate with high specificity and selectivity under mild reaction conditions. nih.govresearchgate.net

For the synthesis of enantiopure ethyl 2-(4-bromophenyl)-2-hydroxyacetate, microbial reductases are of particular interest. These enzymes can catalyze the asymmetric reduction of the precursor α-keto ester with high enantioselectivity. The process often involves whole-cell biotransformations or the use of isolated enzymes. For example, various yeast strains and genetically engineered microorganisms expressing specific carbonyl reductases have been successfully employed for the synthesis of chiral α-hydroxyesters. dntb.gov.ua

Lipases can also be utilized in the kinetic resolution of racemic ethyl 2-(4-bromophenyl)-2-hydroxyacetate. researchgate.net In this approach, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of the resolution is dependent on the enzyme's enantioselectivity (E-value), the acyl donor, and the reaction medium. researchgate.net

Determination of Enantiomeric Purity and Absolute Configuration

Accurately determining the enantiomeric purity and absolute configuration of ethyl 2-(4-bromophenyl)-2-hydroxyacetate is essential to validate the success of enantioselective syntheses and for quality control.

Chiral Chromatography (HPLC, SFC) for Enantiomeric Excess Determination

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. phenomenex.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful methods for determining the enantiomeric excess of chiral compounds. researchgate.net

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The choice of the CSP is crucial and often depends on the structure of the analyte. For α-hydroxyesters like ethyl 2-(4-bromophenyl)-2-hydroxyacetate, polysaccharide-based CSPs are often effective. fagg-afmps.be

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. ijper.org Method development involves optimizing the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers. SFC offers advantages over HPLC in terms of faster analysis times and reduced consumption of organic solvents. fagg-afmps.be

| Technique | Chiral Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol mixtures | UV |

| SFC | Polysaccharide-based | CO2/Methanol (B129727) mixtures | UV/PDA |

Derivatization for Chiral Analysis

In some cases, the direct analysis of enantiomers by chiral chromatography or spectroscopy can be challenging. Derivatization with a chiral derivatizing agent (CDA) can be employed to convert the enantiomers into diastereomers. wikipedia.org These diastereomers have different physical properties and can often be more easily separated and quantified by standard non-chiral chromatography techniques. wikipedia.org

Lack of Publicly Available Research Hinders a Detailed Report on Diastereoselective Transformations of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the diastereoselective transformations of the chemical compound Ethyl 2-(4-bromophenyl)-2-hydroxyacetate. Consequently, the creation of an in-depth, scientifically accurate article with detailed research findings and data tables, as per the requested outline, cannot be fulfilled at this time.

The investigation into the stereochemical behavior of chiral molecules is a significant area of chemical research. Diastereoselective transformations, in particular, are crucial for the synthesis of complex molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. Such transformations of an α-hydroxy ester like Ethyl 2-(4-bromophenyl)-2-hydroxyacetate would theoretically involve reactions that create a new stereocenter, with the existing stereocenter influencing the stereochemical outcome of the reaction.

Potential areas of investigation for a compound of this nature would typically include, but are not limited to:

Diastereoselective Alkylation or Acylation: Reactions involving the chiral hydroxyl group to form ethers or esters, where the approach of the electrophile is directed by the stereochemistry of the starting material.

Diastereoselective Additions to the Carbonyl Group: Following transformation of the ester into a more reactive carbonyl derivative (such as an aldehyde or ketone), the addition of a nucleophile could proceed with diastereoselectivity.

Use as a Chiral Auxiliary: The chiral α-hydroxy ester moiety could be employed to control the stereochemistry of reactions at other parts of a more complex molecule, after which it could be cleaved.

Despite the chemical plausibility of such transformations, the scientific community has not, to date, published specific studies on Ethyl 2-(4-bromophenyl)-2-hydroxyacetate in this context. The reasons for this could be manifold, including the compound's specific applications (or lack thereof), or its role as an intermediate where its diastereoselective reactions are not the primary focus of reported research.

Without peer-reviewed studies, any attempt to generate an article with the requested level of detail, including data tables of research findings, would be speculative and would not meet the standards of scientific accuracy. Therefore, until such research is conducted and published, a comprehensive article on the "Diastereoselective Transformations Involving the Chemical Compound" Ethyl 2-(4-bromophenyl)-2-hydroxyacetate remains an area for future scientific exploration.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, the precise connectivity and chemical environment of each atom in Ethyl 2-(4-bromophenyl)-2-hydroxyacetate can be elucidated.

The ¹H NMR spectrum of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate would provide crucial information about the number of different types of protons and their neighboring environments. Based on the analysis of similar compounds, the expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are as follows:

Aromatic Protons (H-Ar): The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets in the aromatic region, typically between δ 7.2 and 7.6 ppm. This pattern arises from the coupling between adjacent protons on the benzene (B151609) ring.

Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl and ester groups would likely appear as a singlet or a narrowly split multiplet around δ 5.0-5.5 ppm. Its chemical shift can be influenced by hydrogen bonding and the choice of solvent.

Methylene (B1212753) Protons (CH₂-CH₃): The methylene protons of the ethyl ester group would resonate as a quartet, typically in the range of δ 4.1-4.4 ppm, due to coupling with the adjacent methyl protons.

Methyl Protons (CH₂-CH₃): The methyl protons of the ethyl ester group would appear as a triplet around δ 1.2-1.4 ppm, resulting from coupling with the neighboring methylene protons.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and can appear over a broad range, often between δ 2.0 and 5.0 ppm. Its position and multiplicity depend on factors such as concentration, temperature, and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H-Ar) | 7.2 - 7.6 | Doublet |

| Methine (CH-OH) | 5.0 - 5.5 | Singlet |

| Methylene (CH₂) | 4.1 - 4.4 | Quartet |

| Methyl (CH₃) | 1.2 - 1.4 | Triplet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For Ethyl 2-(4-bromophenyl)-2-hydroxyacetate, distinct signals would be expected for each unique carbon atom.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 170-175 ppm.

Aromatic Carbons (C-Ar): The carbons of the 4-bromophenyl ring would resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom (C-Br) would have a distinct chemical shift compared to the other aromatic carbons.

Methine Carbon (CH-OH): The carbon atom bonded to the hydroxyl group and the phenyl ring would be found in the range of δ 70-80 ppm.

Methylene Carbon (O-CH₂): The carbon of the methylene group in the ethyl ester would appear around δ 60-65 ppm.

Methyl Carbon (CH₃): The methyl carbon of the ethyl group would be the most shielded, resonating at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-Ar) | 120 - 140 |

| Methine (CH-OH) | 70 - 80 |

| Methylene (O-CH₂) | 60 - 65 |

To confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the methylene and methyl signals of the ethyl group would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for example, the methine proton to the methine carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate. This allows for the unambiguous determination of its molecular formula (C₁₀H₁₁BrO₃). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for Ethyl 2-(4-bromophenyl)-2-hydroxyacetate

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₁₁⁷⁹BrO₃ | 257.9892 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like Ethyl 2-(4-bromophenyl)-2-hydroxyacetate. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of water (H₂O) from the hydroxyl group, the loss of the ethoxy group (-OCH₂CH₃), or the cleavage of the ester bond, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, a specific crystal structure for Ethyl 2-(4-bromophenyl)-2-hydroxyacetate has not been reported in the publicly available literature. Therefore, the following discussion on its potential solid-state structure is based on the analysis of its functional groups and data from structurally similar compounds.

The crystal packing of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate would likely be dominated by hydrogen bonding and other non-covalent interactions. The presence of a hydroxyl group makes it a prime candidate for forming strong intermolecular hydrogen bonds, likely between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule.

In the absence of experimental data, the conformation of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate in the crystalline state can be predicted to adopt a low-energy arrangement. The dihedral angle between the plane of the phenyl ring and the plane of the ester group will be a key conformational feature. This angle will be influenced by the steric hindrance between the substituents and the electronic effects within the molecule. It is reasonable to assume a non-planar conformation to minimize steric strain. The ethyl group of the ester will likely adopt a staggered conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The following table summarizes the expected characteristic IR absorption frequencies for Ethyl 2-(4-bromophenyl)-2-hydroxyacetate.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretching | 3500 - 3200 (broad) |

| Ester (C=O) | C=O stretching | 1750 - 1735 |

| Aromatic Ring (C=C) | C=C stretching | 1600 - 1450 |

| Ester (C-O) | C-O stretching | 1300 - 1000 |

| Alkyl (C-H) | C-H stretching | 3000 - 2850 |

| Aromatic (C-H) | C-H stretching | 3100 - 3000 |

| C-Br | C-Br stretching | 680 - 515 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The precise positions of these peaks can provide further insights into the molecular environment.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like Ethyl 2-(4-bromophenyl)-2-hydroxyacetate. Flash column chromatography is a common method for purification, while High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity.

Flash column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. For Ethyl 2-(4-bromophenyl)-2-hydroxyacetate, a normal-phase setup using silica (B1680970) gel as the stationary phase is appropriate. The separation is based on the differential adsorption of the components of the mixture to the stationary phase and their solubility in the mobile phase.

A typical solvent system for the purification of moderately polar compounds like Ethyl 2-(4-bromophenyl)-2-hydroxyacetate would be a mixture of a non-polar solvent and a more polar solvent. A gradient elution, starting with a lower polarity solvent mixture and gradually increasing the polarity, would likely provide the best separation from non-polar impurities and more polar by-products.

Below are suggested starting conditions for the purification of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate by flash column chromatography.

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Elution | Gradient from 10% to 50% Ethyl Acetate in Hexane |

| Detection | Thin Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. A reversed-phase HPLC method is commonly used for the analysis of moderately polar organic molecules.

For Ethyl 2-(4-bromophenyl)-2-hydroxyacetate, a C18 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound can be adjusted by varying the composition of the mobile phase.

The following table outlines a potential set of starting conditions for the HPLC analysis of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Isocratic or gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

By integrating the peak area of the main compound and any impurities, the purity of the sample can be accurately determined.

Theoretical and Computational Chemistry Studies of Ethyl 2 4 Bromophenyl 2 Hydroxyacetate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on Ethyl 2-(4-bromophenyl)-2-hydroxyacetate would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, various ground-state properties could be calculated.

A detailed study would typically report on parameters such as:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles. For instance, one would expect to see the calculated distances for the C-Br, C=O, C-O, and O-H bonds and the torsion angles describing the orientation of the ethyl and phenyl groups.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

Spectroscopic Properties: Calculated vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which would be compared with experimental data for validation of the computational model.

Hypothetical Data Table for DFT Ground State Properties:

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

Molecular Orbital Analysis and Reactivity Descriptors

The electronic character of a molecule is further elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Global Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors would help in predicting how Ethyl 2-(4-bromophenyl)-2-hydroxyacetate might interact with other chemical species. For example, the locations of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Hypothetical Data Table for Molecular Orbital Properties:

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Reactivity Descriptor | Calculated Value |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

| Global Hardness | Data not available |

| Electronegativity | Data not available |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as Ethyl 2-(4-bromophenyl)-2-hydroxyacetate, can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around one or more of these bonds. This analysis identifies the most stable conformers (energy minima) and the energy barriers to interconversion between them (saddle points). For the target molecule, key rotations would include the C-C bond connecting the phenyl ring and the chiral center, and the C-O bond of the ethyl ester group. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating the step-by-step pathways of chemical reactions. Such studies on Ethyl 2-(4-bromophenyl)-2-hydroxyacetate could explore its synthesis, degradation, or its participation in various chemical transformations.

Transition State Identification and Energy Barriers

For a given reaction, computational chemists can identify the high-energy transition state structures that connect reactants to products. Transition state theory allows for the calculation of the activation energy (energy barrier), which is the minimum energy required for the reaction to occur. This provides quantitative insights into reaction rates and feasibility. For instance, a study might model the esterification reaction that forms the title compound or its hydrolysis back to the corresponding acid and ethanol (B145695), identifying the key transition states and intermediates along the reaction coordinate.

Catalyst-Substrate Interaction Modeling

If Ethyl 2-(4-bromophenyl)-2-hydroxyacetate were involved in a catalyzed reaction, computational modeling could be used to study the interactions between the molecule (substrate) and the catalyst. This would involve building a model of the catalyst-substrate complex and calculating binding energies. Such models can reveal how a catalyst lowers the activation energy of a reaction, for example, by stabilizing the transition state or by activating a particular bond in the substrate.

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of medicinal chemistry, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein receptor.

Ligand-Receptor Binding Affinity Predictions

Currently, specific ligand-receptor binding affinity data from molecular docking studies for Ethyl 2-(4-bromophenyl)-2-hydroxyacetate is not available in the reviewed literature. Computational studies to determine the binding energies and predict the affinity of this specific compound for various biological receptors have not been published. Such studies would be invaluable in elucidating its potential pharmacological targets and mechanism of action.

Future research involving the docking of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate into the active sites of various enzymes or receptors would yield predictive binding affinity scores, typically measured in kcal/mol. These values would indicate the stability of the ligand-receptor complex, with lower energy values suggesting stronger binding. The generation of such data would be a critical step in the virtual screening process to identify potential protein targets.

Table 1: Hypothetical Ligand-Receptor Binding Affinity Predictions for Ethyl 2-(4-bromophenyl)-2-hydroxyacetate (Note: The following table is for illustrative purposes only, as specific experimental or computational data is not currently available.)

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) | Data Not Available | Data Not Available |

| Carbonic Anhydrase II | Data Not Available | Data Not Available |

| Human Serum Albumin (HSA) | Data Not Available | Data Not Available |

Hydrogen Bonding and Halogen Bonding Interactions

The intermolecular interactions between a ligand and its receptor are crucial for the stability of the complex. Ethyl 2-(4-bromophenyl)-2-hydroxyacetate possesses several functional groups capable of forming significant non-covalent interactions, including hydrogen bonds and halogen bonds.

The hydroxyl (-OH) and ester (C=O) groups of the molecule are potential hydrogen bond donors and acceptors, respectively. These groups can form hydrogen bonds with amino acid residues in the active site of a protein, such as serine, threonine, tyrosine, aspartate, and glutamate.

Furthermore, the bromine atom on the phenyl ring is capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the backbone or side chains of amino acids. The strength of this interaction depends on the polarizability of the halogen and the nature of the acceptor.

Table 2: Potential Intermolecular Interactions of Ethyl 2-(4-bromophenyl)-2-hydroxyacetate with Receptor Active Site Residues (Note: This table is a theoretical representation of potential interactions and is not based on published experimental or computational data.)

| Interaction Type | Potential Donor/Acceptor on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Hydroxyl group (-OH) | Asp, Glu, Ser, Thr |

| Hydrogen Bond | Carbonyl group (C=O) | Arg, Lys, His, Asn, Gln |

| Halogen Bond | Bromine atom (-Br) | Carbonyl oxygen of backbone, Asp, Glu |

Future Research Trajectories for Ethyl 2 4 Bromophenyl 2 Hydroxyacetate

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both environmentally benign and efficient in their use of resources. Future research concerning ethyl 2-(4-bromophenyl)-2-hydroxyacetate is expected to prioritize the development of synthetic methods that align with these principles. A primary objective will be to move away from stoichiometric reagents and explore catalytic alternatives that can be used in smaller quantities and potentially recycled.

Key areas for advancement include:

Catalytic Systems: Investigating novel catalysts, such as those based on earth-abundant metals or organocatalysts, to replace less sustainable options. The goal is to achieve high yields and selectivity under milder reaction conditions, thereby reducing energy consumption.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds (VOCs) that pose environmental and health risks.

Flow Chemistry: Implementing continuous flow processes for the synthesis of ethyl 2-(4-bromophenyl)-2-hydroxyacetate. Flow chemistry can offer improved safety, scalability, and efficiency compared to batch processes, along with better control over reaction parameters.

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a central theme. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, will be favored over substitution and elimination reactions that generate stoichiometric byproducts. The overarching aim is to design synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. researchgate.net

Exploration of Novel Reactivity Profiles and Chemical Transformations

The functional groups present in ethyl 2-(4-bromophenyl)-2-hydroxyacetate—a hydroxyl group, an ester, and a bromo-substituted aromatic ring—provide a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging the unique reactivity of this molecule to access a wider range of complex and valuable compounds.

Potential avenues of exploration include:

C-H Activation: Utilizing the bromo-substituent as a handle for transition metal-catalyzed C-H activation/functionalization reactions at other positions on the aromatic ring. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials.

Derivatization of the Hydroxyl and Ester Groups: Investigating new transformations of the hydroxyl and ester functionalities to create a diverse library of derivatives. This could involve the development of novel protecting group strategies or the use of these groups to direct subsequent reactions.

Photoredox Catalysis: Employing photoredox catalysis to enable new bond-forming reactions that are not accessible through traditional thermal methods. The bromo-substituent, in particular, can be a key functional group in such transformations.

By expanding the repertoire of chemical reactions that can be performed on ethyl 2-(4-bromophenyl)-2-hydroxyacetate, chemists can unlock new pathways to novel molecular architectures with potential applications in various fields.

Advancement of Stereoselective Methodologies for Enhanced Enantiopurity

The stereochemistry of α-hydroxy esters is often crucial for their biological activity. Consequently, the development of highly stereoselective methods for the synthesis of ethyl 2-(4-bromophenyl)-2-hydroxyacetate is a key area for future research. The goal is to achieve high levels of enantiomeric excess (e.e.), providing access to single enantiomers of the target molecule.

Future research in this area will likely focus on:

Asymmetric Catalysis: Designing and developing new chiral catalysts, including metal complexes with chiral ligands and organocatalysts, for the enantioselective synthesis of the target compound. scispace.com This could involve asymmetric hydrogenation of the corresponding α-keto ester or other enantioselective bond-forming reactions. academax.com

Biocatalysis: Utilizing enzymes, either as isolated proteins or in whole-cell systems, to catalyze the stereoselective synthesis of ethyl 2-(4-bromophenyl)-2-hydroxyacetate. Biocatalysis offers the potential for high enantioselectivity under mild and environmentally friendly conditions. mdpi.comresearchgate.net

Chiral Resolution: Developing more efficient and scalable methods for the resolution of racemic mixtures of ethyl 2-(4-bromophenyl)-2-hydroxyacetate, such as chiral chromatography or diastereomeric crystallization.

The ability to produce this compound with high enantiopurity is essential for its potential use in applications where stereochemistry is a critical factor.

Deeper Computational Insights into Complex Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of ethyl 2-(4-bromophenyl)-2-hydroxyacetate, future research will increasingly rely on computational methods to gain deeper insights into reaction mechanisms and to guide the design of new and improved synthetic strategies.

Specific areas where computational studies will be impactful include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to elucidate the detailed mechanisms of key synthetic transformations. nih.govresearchgate.netresearchgate.netasianpubs.orgresearchgate.netnih.gov This can help to identify key intermediates and transition states, providing a rational basis for optimizing reaction conditions.

Catalyst Design: Employing computational screening to identify promising new catalyst structures for specific reactions. This can accelerate the discovery of more active and selective catalysts.

Predicting Reactivity and Selectivity: Using computational models to predict the reactivity and selectivity of ethyl 2-(4-bromophenyl)-2-hydroxyacetate in various chemical transformations. This can help to guide experimental efforts and reduce the amount of trial-and-error required.

The synergy between experimental and computational chemistry will be crucial for advancing the synthesis and application of this important molecule.

Investigation into its Role in Multi-Component Reactions

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and convergence. nih.govrsc.org The structural features of ethyl 2-(4-bromophenyl)-2-hydroxyacetate make it an attractive candidate for use in MCRs. The presence of the bromophenyl group, in particular, opens up possibilities for its use in sequential, one-pot transformations. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of ethyl 2-(4-bromophenyl)-2-hydroxyacetate?

Ethyl 2-(4-bromophenyl)-2-hydroxyacetate is synthesized via sulfoxonium ylide intermediates. A representative route involves reacting ethyl 2-(4-bromophenyl)acetate with dimethylsulfoxonium methylide under basic conditions to form the sulfoxonium ylide intermediate. Subsequent enantioselective insertion reactions (e.g., with indole derivatives) are catalyzed by chiral phosphoric acids, yielding the hydroxyacetate product. Column chromatography (e.g., 1:4 EtOAc/Hexane) is typically used for purification, with yields around 51% .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- X-ray crystallography : Determines crystal packing and intermolecular interactions (e.g., monoclinic space group P21/n with unit cell parameters a = 11.656 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H⁺] at m/z 277.0893) .

- NMR spectroscopy : Resolves stereochemistry and substituent effects, particularly for the bromophenyl and hydroxyacetate moieties .

- Chromatography (HPLC/TLC) : Monitors reaction progress and purity (e.g., Rf = 0.50 in 95:5 EtOAc/MeOH) .

Advanced: How can enantiomeric resolution be achieved for derivatives of this compound?

Enantioselective synthesis leverages chiral catalysts, such as phosphoric acids, to induce asymmetry during insertion reactions (e.g., indole additions). The stereochemical outcome is validated via circular dichroism (CD) or chiral HPLC. For example, ent-selectivity in indole adducts is achieved using a (R)-BINOL-derived catalyst .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies may arise due to dynamic processes in solution (e.g., tautomerism) versus static crystal structures. Mitigation strategies include:

- Variable-temperature NMR : Detects conformational flexibility.

- DFT calculations : Correlates experimental crystallographic data with theoretical models.

- Multi-technique validation : Cross-referencing XRD, NMR, and IR data ensures consistency .

Methodological: What strategies optimize reaction yields for sulfoxonium ylide intermediates?

Key factors include:

- Catalyst loading : 5 mol% chiral phosphoric acid improves enantioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance ylide stability.

- Temperature control : Reactions at 0–25°C minimize side-product formation.

Evidence from small-scale syntheses (e.g., 3.07 mmol) suggests scalability challenges due to competing decomposition pathways .

Advanced: What role does the 4-bromophenyl group play in modulating reactivity?

The bromine substituent:

- Electron-withdrawing effects : Polarizes the carbonyl group, enhancing electrophilicity for nucleophilic additions.

- Steric bulk : Influences regioselectivity in insertion reactions (e.g., indole C3 vs. N1 attack) .

- Crystal packing : Bromine participates in halogen bonding, stabilizing supramolecular architectures .

Methodological: How are metabolites or degradation products of this compound analyzed?

Reverse-phase HPLC (RP-HPLC) with UV detection is employed for metabolite profiling. For example, isolated rat brain synaptosomes are treated with the compound, and metabolites are quantified using a C18 column (mobile phase: acetonitrile/water gradient). Stability is confirmed by monitoring peak persistence and absence of new signals .

Data Contradiction: How to reconcile variations in reported melting points or spectral data?

Potential causes include:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter physical properties.

- Impurity profiles : Trace solvents or by-products affect melting points (e.g., mp 104–117°C for analogs) .

- Instrument calibration : Standardize DSC or NMR referencing (e.g., TMS for ¹H NMR) across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.